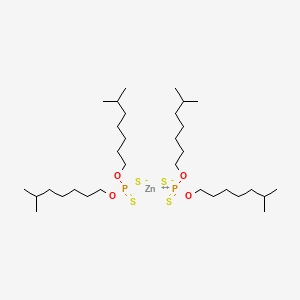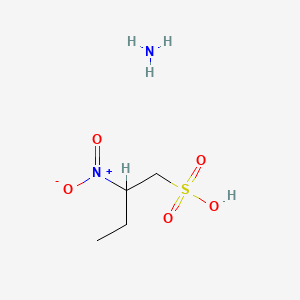
Ammonium 2-nitrobutane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2-nitrobutane-1-sulphonate: is a chemical compound with the molecular formula C4H12N2O5S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry . The compound is characterized by its nitro and sulphonate functional groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium 2-nitrobutane-1-sulphonate can be synthesized through a series of chemical reactions involving the nitration of butane derivatives followed by sulphonation. The typical synthetic route involves the nitration of butane to form 2-nitrobutane, which is then subjected to sulphonation using sulfuric acid to yield 2-nitrobutane-1-sulphonic acid. This acid is subsequently neutralized with ammonium hydroxide to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 2-nitrobutane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulphonate group under basic conditions.
Major Products:
Oxidation: Nitroalkanes.
Reduction: Amines.
Substitution: Substituted sulphonates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ammonium 2-nitrobutane-1-sulphonate is used as a reagent in organic synthesis, particularly in the preparation of nitroalkanes and amines .
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of ammonium 2-nitrobutane-1-sulphonate involves its interaction with molecular targets through its nitro and sulphonate groups. The nitro group can undergo redox reactions, while the sulphonate group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- Nitromethane
- Nitroethane
- 1-nitropropane
- 2-nitropropane
- 3-nitropropionate
Comparison: Ammonium 2-nitrobutane-1-sulphonate is unique due to the presence of both nitro and sulphonate functional groups, which confer distinct reactivity and versatility compared to other nitroalkanes. While compounds like nitromethane and nitroethane primarily undergo redox reactions, the sulphonate group in this compound allows for additional substitution reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
| 6293-53-4 | |
Molekularformel |
C4H12N2O5S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
azane;2-nitrobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H9NO5S.H3N/c1-2-4(5(6)7)3-11(8,9)10;/h4H,2-3H2,1H3,(H,8,9,10);1H3 |
InChI-Schlüssel |
IAYJTCDGIDYACG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CS(=O)(=O)O)[N+](=O)[O-].N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




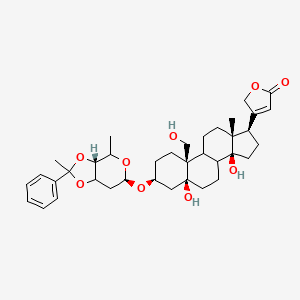





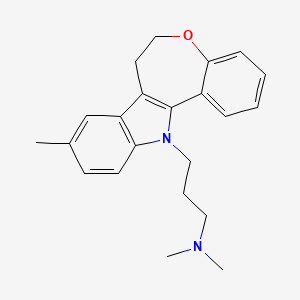

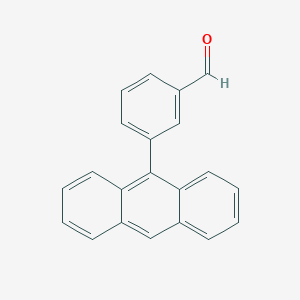
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
